Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate
Description
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate is a furan-2-carboxylate derivative featuring a 3-methoxyphenylaminomethyl substituent at the 5-position of the furan ring. This compound is of interest due to its structural similarity to bioactive furan derivatives, particularly those with antimycobacterial, antimicrobial, or cytotoxic properties.
Properties
IUPAC Name |
methyl 5-[(3-methoxyanilino)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-5-3-4-10(8-11)15-9-12-6-7-13(19-12)14(16)18-2/h3-8,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACCOZONROCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
The most widely reported method involves reductive amination of methyl 5-formylfuran-2-carboxylate with 3-methoxyaniline. In this approach:
- Aldhyde Preparation : Methyl 5-formylfuran-2-carboxylate is synthesized via Vilsmeier-Haack formylation of methyl furan-2-carboxylate, achieving 70–80% conversion.
- Reductive Coupling : The aldehyde reacts with 3-methoxyaniline in methanol under acidic conditions, followed by reduction with sodium cyanoborohydride (NaBH3CN) to yield the target compound (65% yield).
Critical parameters include pH control (pH 4–5) and stoichiometric excess of 3-methoxyaniline (1.2 equiv) to minimize dimerization.
Nucleophilic Substitution Strategy
An alternative route employs methyl 5-(bromomethyl)furan-2-carboxylate as the electrophilic intermediate:
- Bromination : Methyl 5-(hydroxymethyl)furan-2-carboxylate is treated with HBr in acetic acid to generate the bromomethyl derivative (85% yield).
- Amination : Reaction with 3-methoxyaniline in dimethylformamide (DMF) at 80°C for 12 hours affords the product in 58% yield after column chromatography.
Challenges include competing elimination reactions, mitigated by using anhydrous K2CO3 as a base.
Mannich Reaction Approach
A less efficient but scalable method utilizes the Mannich reaction:
- Three-Component Reaction : Methyl furan-2-carboxylate, formaldehyde, and 3-methoxyaniline react in ethanol under HCl catalysis (45% yield).
- Workup : The crude product is purified via recrystallization from ethyl acetate/hexane.
Limitations arise from the moderate acidity of the furan’s 5-position, necessitating extended reaction times (24–48 hours).
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 65% | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | 58% | Commercially available starting material | Risk of elimination byproducts |
| Mannich Reaction | 45% | One-pot synthesis | Low yield, long reaction time |
Characterization and Analytical Data
1H NMR (400 MHz, CDCl3) :
- δ 7.21 (t, 1H, J = 8.0 Hz, Ar-H)
- δ 6.55–6.48 (m, 3H, Ar-H and furan-H)
- δ 4.32 (s, 2H, -CH2NH-)
- δ 3.85 (s, 3H, -OCH3)
- δ 3.78 (s, 3H, -COOCH3)
IR (KBr) :
Industrial and Pharmacological Relevance
The compound serves as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents. For example, WO2022056100A1 describes its structural analog as a precursor to trifluoropropane-based pyrazole carboxamides with antitumor activity. Commercial suppliers like CymitQuimica highlight its utility in cross-coupling reactions and heterocyclic chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Research has shown that Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate exhibits several biological activities, making it a subject of interest in pharmacological studies.
Anticancer Activity
Studies indicate that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It can inhibit the proliferation of cancer cells by causing cell cycle arrest at specific phases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies
- Study on Cytotoxicity : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on HeLa and HepG2 cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity.
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity, suggesting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amino-methyl group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
Structural Stability and Conformation
- Crystal Packing : The fluorinated nitro derivative adopts a nearly planar conformation stabilized by van der Waals interactions and weak CH···F bonds, with minimal solvent influence on stability .
- Solution vs. Solid State : NMR and computational studies confirm that the crystallographic conformation of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate is retained in solution, highlighting its rigidity .
Biological Activity
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate, also known by its CAS number 1152697-30-7, is a synthetic organic compound belonging to the furan derivatives class. Its unique structure includes a furan ring, a carboxylate group, and an amino-methyl group linked to a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Introduction of the Carboxylate Group : This is achieved via esterification using methanol and an acid catalyst.
- Attachment of the Amino-Methyl Group : This step involves nucleophilic substitution where an amine reacts with a halomethyl derivative.
- Methoxyphenyl Substitution : The final step incorporates the methoxyphenyl group through coupling reactions with suitable catalysts.
This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The methoxyphenyl moiety engages in π-π interactions with aromatic residues in proteins, while the amino-methyl group forms hydrogen bonds with active site residues. These interactions modulate the activity of target proteins, leading to various biological effects.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Data Not Available |
| Vero | Data Not Available |
These findings suggest that this compound could be a viable candidate for further development in cancer therapeutics.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | Data Not Available |
The antibacterial properties highlight its potential application in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported that derivatives of this compound exhibited varied cytotoxicity levels against different cancer cell lines. The most potent derivative showed an IC50 value of 62.37 µg/mL against HeLa cells, demonstrating significant anticancer potential .
- Antimicrobial Properties : Another research initiative focused on synthesizing derivatives from furan compounds revealed that certain modifications led to enhanced antibacterial activity, suggesting structural modifications can optimize biological efficacy .
- Mechanistic Insights : Detailed mechanistic studies indicated that the compound's interaction with specific enzymes could inhibit critical cellular pathways in both cancerous and bacterial cells, providing insights into its mode of action .
Comparison with Similar Compounds
This compound can be compared with other similar compounds:
| Compound | Structure/Modification | Biological Activity |
|---|---|---|
| Methyl 5-{[(4-methoxyphenyl)amino]methyl}furan-2-carboxylate | Different position of the methoxy group | Similar anticancer properties |
| Methyl 5-{[(3-ethoxyphenyl)amino]methyl}furan-2-carboxylate | Ethoxy group instead of methoxy | Varying potency |
| Methyl 5-{[(3-methoxyphenyl)amino]methyl}thiophene-2-carboxylate | Thiophene ring instead of furan | Potentially different activity profile |
These comparisons underscore the unique structural characteristics and biological activities associated with this compound.
Q & A
Q. Key Considerations :
- Temperature control (e.g., reflux conditions) to prevent side reactions.
- Monitoring via TLC or HPLC to track reaction progress .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes byproducts .
- Catalyst Screening : Copper(I) iodide or palladium catalysts accelerate amination or cross-coupling steps .
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility, as demonstrated for analogous bromofuran derivatives .
- Protecting Groups : Temporarily shielding reactive sites (e.g., the amino group) prevents undesired side reactions during multi-step syntheses .
Q. Data-Driven Approach :
- Design-of-experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading.
- Compare yields under varying conditions (e.g., 65% yield in ethanol vs. 78% in DMF) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the furan ring, methoxy groups, and aminomethyl linkage. Key signals:
- Furan protons: δ 6.2–7.4 ppm (split patterns indicate substitution).
- Methoxy group: δ ~3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 292.1184 for CHNO) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally related compounds?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Structural Analogues : Compare IC values of derivatives (e.g., methyl 5-(2-aminophenyl)furan-2-carboxylate vs. methyl 5-formylfuran-2-carboxylate) to identify substituent effects .
- Purity Verification : Impurities (e.g., unreacted aniline) may skew bioactivity results. Validate via HPLC and elemental analysis .
Q. Case Study :
- A methyl furan derivative showed IC = 12 μM in one study but was inactive in another. Post-hoc analysis revealed residual DMSO (≥0.1%) inhibited target enzymes in the latter .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Structural Modifications :
- Vary substituents on the phenyl ring (e.g., replace 3-methoxy with 4-fluoro) to assess electronic effects.
- Modify the furan ester group (e.g., replace methyl with ethyl) to study steric influences .
Biological Assays :
- Test against enzymatic targets (e.g., cyclooxygenase-2) or microbial strains. Use dose-response curves to calculate IC/EC values .
Computational Modeling :
- Docking studies (e.g., AutoDock Vina) predict binding modes with protein targets. Compare with experimental IC data to validate models .
Q. Example SAR Table :
| Derivative | Substituent | IC (μM) | Target |
|---|---|---|---|
| Parent Compound | 3-Methoxyphenyl | 18.5 ± 1.2 | COX-2 |
| Analog 1 | 4-Fluorophenyl | 9.7 ± 0.8 | COX-2 |
| Analog 2 | Ethyl ester | 25.3 ± 2.1 | COX-2 |
Basic: What are the key functional groups influencing reactivity and bioactivity?
Methodological Answer:
- Furan Ring : Aromaticity enables π-π stacking with biological targets (e.g., enzyme active sites) .
- Aminomethyl Linker : Facilitates hydrogen bonding with residues like Asp or Glu in proteins .
- Methoxy Group : Electron-donating effect enhances stability and modulates lipophilicity (logP ~2.5) .
Q. Reactivity Insights :
- The ester group undergoes hydrolysis under basic conditions, yielding carboxylic acid derivatives .
- The amino group participates in Schiff base formation or Michael additions .
Advanced: What strategies mitigate challenges in multi-step syntheses (e.g., low yields, side reactions)?
Methodological Answer:
- Sequential Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during furan functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% for analogous compounds .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. Case Study :
- A three-step synthesis achieved 42% overall yield using Boc protection, compared to 28% without protection due to side reactions at the amino group .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using radioactive or fluorescence-based assays.
Mechanistic Studies :
- Competitive binding assays with ATP to determine inhibition mode (competitive/non-competitive).
- X-ray crystallography to resolve inhibitor-kinase co-structures .
Selectivity Analysis : Compare IC values across kinases; a >10-fold selectivity indicates therapeutic potential.
Q. Data Interpretation :
- A derivative showed IC = 0.3 μM for JAK2 but >30 μM for PKA, suggesting high selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
